molecular formula C13H23NO3S B2384878 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide CAS No. 1797025-71-8

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide

Cat. No.: B2384878
CAS No.: 1797025-71-8
M. Wt: 273.39
InChI Key: IEHNCYKVZCTFEW-UHFFFAOYSA-N
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Description

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H23NO3S and its molecular weight is 273.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Compounds

  • Sulfonamide Derivatives and Metal Complexes

    Research has been conducted on the synthesis and characterization of new sulfonamide derivatives, including their metal (Ni(II), Co(II)) complexes. These compounds have shown antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Özdemir, Şahin, Güvenç, & Hamurcu, 2009).

  • Nimesulidetriazole Derivatives

    A study explored the synthesis and structural analysis of nimesulidetriazole derivatives, focusing on their supramolecular assembly effects based on different substitutions. This work contributes to the understanding of molecular interactions and assembly in pharmaceutical compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Microbial Metabolism

  • Methanesulfonic Acid Metabolism: Methanesulfonic acid, a stable and strong acid, plays a significant role in the biogeochemical cycling of sulfur. Specialized methylotrophs can use it as a carbon and energy substrate, with the initial oxidation step catalyzed by methanesulfonate monooxygenase. This process is vital for understanding sulfur cycling and methane metabolism in environmental contexts (Kelly & Murrell, 1999).

Methane Activation

  • Metal-Free Radical Cations in Methane Activation: An insightful study demonstrated the activation of methane at room temperature by the SO(2)(*+) radical cation. This research provides experimental evidence on the reaction intermediate and sheds light on the mechanisms of methane activation by metal-free radical cations, which is relevant for understanding and developing new catalytic processes (de Petris, Troiani, Rosi, Angelini, & Ursini, 2009).

Chemical Decomposition and Interaction

  • Copper-Initiated Decomposition: The decomposition reactions of N,N-dichloromethanesulfonamide with various substrates in the presence of copper were studied, providing insights into the mechanistic aspects of such reactions and their implications for organic synthesis and chemical transformations (Torimoto, Shingaki, & Nagai, 1977).

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-17-13(8-14-18(2,15)16)11-4-9-3-10(6-11)7-12(13)5-9/h9-12,14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHNCYKVZCTFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.